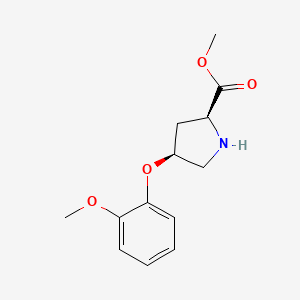

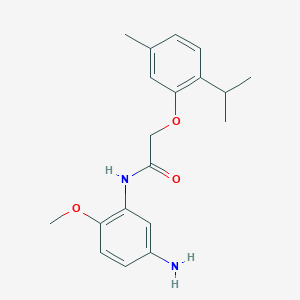

N-(5-Amino-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Overview

Description

N-(5-Amino-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (NAMPMPA) is a small molecule compound that has gained attention in recent years due to its potential in various scientific research applications. NAMPMPA is a derivative of the widely used compound aminomethylbenzoic acid (AMBA). It has been studied for its ability to act as a prodrug, meaning that it can be converted into a more active form once it enters the body. NAMPMPA has also been studied for its potential to act as a potential therapeutic agent for various diseases.

Scientific Research Applications

1. Catalytic Hydrogenation for Green Synthesis

This compound serves as an intermediate in the production of azo disperse dyes. It is produced through a catalytic hydrogenation process, which represents a greener synthesis approach compared to traditional methods. This process employs a novel Pd/C catalyst, yielding high activity, selectivity, and stability (Zhang Qun-feng, 2008).

2. Radiopharmaceutical Research

In radiopharmaceutical research, derivatives of this compound have been evaluated for their potential as imaging probes for 5-HT2A receptors. This involves labeling the compound with [11C]-methylation for use in positron emission tomography (PET) studies (J. Prabhakaran et al., 2006).

3. Antibacterial and Antifungal Applications

A series of new derivatives have been synthesized for evaluating their antibacterial and antifungal activities. Some of these compounds have shown potent activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, as well as against pathogenic Candida albicans (R. Dahiya et al., 2006).

4. Potential in Treating Obesity and Diabetes

Derivatives of this compound have been explored for their agonistic activity against human β3-adrenergic receptors, indicating potential use in treating obesity and type 2 diabetes. These derivatives have shown significant hypoglycemic activity in rodent models of diabetes (T. Maruyama et al., 2012).

5. Application in Gastroprokinetic Activity

Related compounds have been synthesized and evaluated for gastroprokinetic activity. These studies help understand the effects of molecular modifications on the biological activity of these compounds (S. Kalo et al., 1995).

6. Exploration in Analgesic and Antipyretic Properties

Some analogs of this compound have been derived from the metabolite of paracetamol, showing potential as analgesics. They inhibit endocannabinoid cellular uptake and bind to cannabinoid receptors (C. Sinning et al., 2008).

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-12(2)15-7-5-13(3)9-18(15)24-11-19(22)21-16-10-14(20)6-8-17(16)23-4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEBXFZPSKNLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)